Cas no 1807683-70-0 (ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate)

ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate Chemical and Physical Properties
Names and Identifiers
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- EN300-1460206
- 1807683-70-0
- ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate
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- Inchi: 1S/C12H12F2O2/c1-3-16-11(15)7-8(2)12-9(13)5-4-6-10(12)14/h4-7H,3H2,1-2H3/b8-7-
- InChI Key: HKEZKUFTVDJSMD-FPLPWBNLSA-N
- SMILES: FC1C=CC=C(C=1/C(=C\C(=O)OCC)/C)F
Computed Properties
- Exact Mass: 226.08053595g/mol
- Monoisotopic Mass: 226.08053595g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- XLogP3: 3.4
ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1460206-250mg |
ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate |
1807683-70-0 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-1460206-2500mg |
ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate |
1807683-70-0 | 2500mg |
$1428.0 | 2023-09-29 | ||
Enamine | EN300-1460206-10000mg |
ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate |
1807683-70-0 | 10000mg |
$3131.0 | 2023-09-29 | ||
Enamine | EN300-1460206-1.0g |
ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate |
1807683-70-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1460206-1000mg |
ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate |
1807683-70-0 | 1000mg |
$728.0 | 2023-09-29 | ||
Enamine | EN300-1460206-50mg |
ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate |
1807683-70-0 | 50mg |
$612.0 | 2023-09-29 | ||
Enamine | EN300-1460206-100mg |
ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate |
1807683-70-0 | 100mg |
$640.0 | 2023-09-29 | ||
Enamine | EN300-1460206-500mg |
ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate |
1807683-70-0 | 500mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1460206-5000mg |
ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate |
1807683-70-0 | 5000mg |
$2110.0 | 2023-09-29 |
ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate Related Literature
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
Additional information on ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate
Research Brief on Ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate (CAS: 1807683-70-0) in Chemical Biology and Pharmaceutical Applications
Ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate (CAS: 1807683-70-0) is a synthetic intermediate of growing interest in medicinal chemistry and drug discovery. Recent studies highlight its role as a versatile building block for bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This brief synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications.
A 2023 study in Journal of Medicinal Chemistry demonstrated the compound's utility in constructing α,β-unsaturated ester scaffolds for covalent kinase inhibitors. Researchers optimized a microwave-assisted Horner-Wadsworth-Emmons reaction to achieve 92% yield of the (Z)-isomer (1807683-70-0), crucial for maintaining stereoselectivity in downstream modifications. Density functional theory (DFT) calculations revealed the 2,6-difluorophenyl moiety enhances electrophilicity of the β-carbon, enabling selective Michael additions with cysteine residues in target proteins.
In oncology applications, derivatives of ethyl (2Z)-3-(2,6-difluorophenyl)but-2-enoate showed promising activity against BTK and EGFR mutants in a 2024 ACS Chemical Biology report. The lead compound (IC50 = 11 nM against EGFR T790M) retained the core structure while introducing a pyrimidine warhead at the β-position. Cryo-EM studies confirmed covalent binding to Cys797, with the difluorophenyl group occupying a hydrophobic pocket that reduces off-target effects.
The compound's metabolic stability was evaluated in a recent Drug Metabolism and Disposition study (2024). Human liver microsome assays showed t1/2 > 120 min for the parent molecule, with ester hydrolysis as the primary clearance pathway. Structural modifications at the ethyl ester position demonstrated tunable pharmacokinetic properties, suggesting potential for prodrug development.
Ongoing clinical investigations (Phase I/II) by Vertex Pharmaceuticals incorporate this scaffold in next-generation CFTR modulators. The electron-withdrawing difluorophenyl group appears critical for membrane permeability enhancement, addressing a key limitation in pulmonary delivery of corrective therapies for cystic fibrosis.
Future research directions include exploring the compound's utility in PROTAC design and as a photoaffinity labeling agent, leveraging its UV absorbance at 265 nm (ε = 12,500 M-1cm-1). Patent analysis indicates growing IP activity around this scaffold, with 17 new applications filed in 2023-2024 covering crystallization methods and deuterated analogs.
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